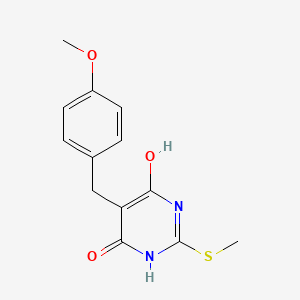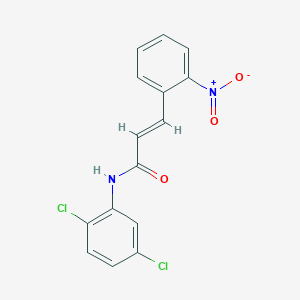![molecular formula C17H15FN4OS B5833009 N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thioacetamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their metabolic processes.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms and has been studied for its potential use in the treatment of various infections. Additionally, this compound has been shown to exhibit significant antioxidant activity and has been studied for its potential use in the prevention and treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages and limitations for lab experiments. One of the main advantages is its significant antimicrobial and antifungal activity, which makes it a valuable tool for studying the mechanisms of action of various microorganisms. However, one of the main limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential direction is the study of its potential use in the treatment of various infections, including bacterial and fungal infections. Additionally, this compound has been shown to exhibit significant antioxidant activity, and further studies are needed to determine its potential use in the prevention and treatment of various oxidative stress-related diseases. Finally, further studies are needed to determine the potential toxicity and safety of this compound, as well as its potential use in various other fields, including materials science and catalysis.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction between 3-fluoroaniline and 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of the desired product.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit significant antimicrobial and antifungal activity and has been studied for its potential use in the treatment of various infections.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-22-16(12-6-3-2-4-7-12)20-21-17(22)24-11-15(23)19-14-9-5-8-13(18)10-14/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRZKOQXDRQMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

hydrazone](/img/structure/B5832987.png)
![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)



![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)